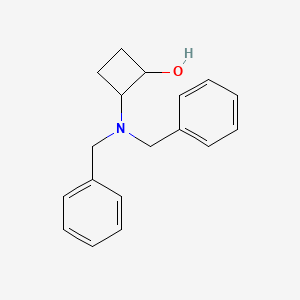

2-(Dibenzylamino)cyclobutanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(dibenzylamino)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c20-18-12-11-17(18)19(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10,17-18,20H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZHPUOOVICRESI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1N(CC2=CC=CC=C2)CC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(Dibenzylamino)cyclobutanol chemical properties and structure

Topic: 2-(Dibenzylamino)cyclobutanol: Chemical Properties, Synthesis, and Structural Analysis Content Type: Technical Whitepaper Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists.

Executive Summary

2-(Dibenzylamino)cyclobutanol is a specialized bicyclic amino alcohol intermediate characterized by the high ring strain of the cyclobutane core (~26.3 kcal/mol) coupled with the steric bulk of a dibenzyl-protected amine. It serves as a critical scaffold in the synthesis of conformationally restricted amino acids (e.g., cyclobutane analogues of GABA), chiral ligands for asymmetric catalysis, and peptidomimetics.

This guide details the structural dynamics, synthetic pathways (stereodivergent access to cis and trans isomers), and reactivity profiles of this compound. Emphasis is placed on the mechanistic underpinnings of its formation and the practical protocols required for its isolation and validation.

Structural Identity & Physicochemical Properties

The cyclobutane ring is non-planar, existing in a "puckered" or "butterfly" conformation to minimize torsional strain (Pitzer strain) and angle strain (Baeyer strain). The introduction of the bulky dibenzylamino group at position 2 and a hydroxyl group at position 1 creates significant steric interactions that dictate the preferred conformation of the ring.

Core Data Table

| Property | Value / Description |

| IUPAC Name | (1R,2S)-2-(Dibenzylamino)cyclobutan-1-ol (and enantiomer) |

| CAS Registry | 2954727-37-6 (cis-isomer specific) |

| Molecular Formula | C₁₈H₂₁NO |

| Molecular Weight | 267.37 g/mol |

| Physical State | Viscous pale yellow oil or low-melting solid (isomer dependent) |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |

| pKa (Conjugate Acid) | ~9.5 (Estimated based on tertiary dibenzylamines) |

| Ring Strain Energy | ~26 kcal/mol (Cyclobutane core) |

Stereochemical Analysis

The molecule possesses two chiral centers at C1 and C2.

-

Trans-Isomer: Typically obtained via nucleophilic ring-opening of cyclobutene oxide. The substituents adopt a pseudo-diequatorial orientation to minimize 1,2-steric repulsion.

-

Cis-Isomer: Often accessed via reduction of the corresponding

-aminoketone. This isomer is subject to higher steric strain, often forcing the ring into a more pronounced pucker to alleviate the eclipsing interactions of the syn substituents.

Synthetic Methodologies

The synthesis of 2-(dibenzylamino)cyclobutanol is stereodivergent. The choice of pathway determines the relative stereochemistry (cis vs. trans).

Method A: Nucleophilic Epoxide Opening (Trans-Selective)

-

Mechanism: S_N2 attack of dibenzylamine on cyclobutene oxide.

-

Stereochemical Outcome: Inversion at the site of attack leads to the trans-1,2-amino alcohol.

-

Causality: The high ring strain of the epoxide accelerates the reaction compared to acyclic epoxides, but the steric bulk of dibenzylamine requires elevated temperatures or Lewis acid catalysis.

Protocol 1: Synthesis of trans-2-(Dibenzylamino)cyclobutanol

-

Reagents: Cyclobutene oxide (1.0 eq), Dibenzylamine (1.1 eq), Lithium Perchlorate (LiClO₄, 0.1 eq - Catalyst), Acetonitrile (Solvent).

-

Procedure:

-

Dissolve LiClO₄ in dry acetonitrile under Ar atmosphere.

-

Add dibenzylamine followed by cyclobutene oxide dropwise.

-

Reflux at 80°C for 12–16 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexanes).

-

Self-Validating Check: Disappearance of the epoxide signal in ¹H NMR (multiplet at ~2.8 ppm) confirms conversion.

-

-

Workup: Concentrate in vacuo, redissolve in EtOAc, wash with NaHCO₃ and brine. Dry over Na₂SO₄.

-

Purification: Flash column chromatography (Gradient: 5% to 20% EtOAc in Hexanes).

Method B: Ketone Reduction (Cis-Selective)

-

Mechanism: Hydride reduction of 2-(dibenzylamino)cyclobutanone.

-

Stereochemical Outcome: Hydride attack typically occurs from the less hindered face (anti to the bulky dibenzylamino group), yielding the cis-alcohol.

Protocol 2: Synthesis of cis-2-(Dibenzylamino)cyclobutanol

-

Precursor: 2-(Dibenzylamino)cyclobutanone (prepared via Swern oxidation of the trans isomer or

-substitution of cyclobutanone). -

Reagents: L-Selectride (Lithium tri-sec-butylborohydride) or NaBH₄, THF, -78°C.

-

Procedure:

-

Cool a solution of the ketone in dry THF to -78°C.

-

Add L-Selectride (1.2 eq) slowly to enforce steric control.

-

Stir for 2 hours, then warm to 0°C.

-

Quench: Oxidative workup with NaOH/H₂O₂ is required for borohydrides to cleave the B-O bond.

-

-

Self-Validating Check: ¹H NMR coupling constants (

) often differ between cis (larger

Visualization of Synthetic Pathways

The following diagram illustrates the stereodivergent pathways and downstream applications.

Caption: Stereodivergent synthesis of cis- and trans-2-(dibenzylamino)cyclobutanol and their downstream applications in ligand and amino acid synthesis.

Chemical Reactivity & Applications

Debenzylation (Access to Primary Amines)

The dibenzyl group serves as a robust protecting group that withstands basic and oxidative conditions but can be removed to access the free amino alcohol, a precursor to peptide mimetics.

-

Conditions: Pd(OH)₂/C (Pearlman's catalyst), H₂ (50 psi), MeOH.

-

Note: Cyclobutane rings can be sensitive to hydrogenolysis if high temperatures are used (ring opening to butyl derivatives). Ambient temperature is strictly recommended.

Chiral Ligand Synthesis

The 1,2-amino alcohol motif is a "privileged structure" in asymmetric catalysis.

-

N,O-Ligands: Direct use in enantioselective addition of dialkylzincs to aldehydes.

-

P,N-Ligands: The hydroxyl group can be converted to a phosphine (via tosylation and displacement with

) to generate chiral phosphine-amine ligands used in Ir-catalyzed hydrogenation.

Ring Expansion/Contraction

Under acidic conditions (e.g., treatment with thionyl chloride or mesyl chloride followed by heating), cyclobutane amino alcohols can undergo semipinacol-type rearrangements to form cyclopropyl or cyclopentyl derivatives, driven by the release of ring strain.

Characterization Standards (Self-Validating)

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified:

-

¹H NMR (400 MHz, CDCl₃):

-

Aromatic Protons: Multiplet at 7.20–7.40 ppm (10H, Dibenzyl).

-

Benzylic Protons: Two doublets (AB system) or singlet around 3.6–3.9 ppm, indicating the diastereotopic nature of the benzyl protons due to the chiral center at C2.

-

Cyclobutane Methines:

-

H1 (CH-OH): Multiplet ~4.0–4.3 ppm.[1]

-

H2 (CH-NBn₂): Multiplet ~2.8–3.2 ppm.

-

-

Ring Methylenes: Complex multiplets between 1.5–2.2 ppm.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Carbonyl/Carbinol: C1 appears ~65–75 ppm.[1]

-

Amine Carbon: C2 appears ~60–70 ppm.

-

Benzylic Carbons: ~54–58 ppm.

-

-

Mass Spectrometry (ESI+):

-

Expect

. -

Fragmentation often shows loss of benzyl groups (

91 tropylium ion).

-

References

-

PubChem. cis-2-(Dibenzylamino)cyclobutanol (CID 177815122). National Library of Medicine. Available at: [Link]

-

Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis.[2][3][4] Chemical Reviews.[5] (Contextual grounding on cyclobutane ring strain and reactivity).

-

Gou, S., et al. (2022). Synthesis, Structure and Photochemistry of Dibenzylidenecyclobutanones. (Provides spectral analogues for dibenzyl-substituted cyclobutanes). Available at: [Link]

-

Lemau de Talance, V., et al. (2006).[6] Synthesis of Enantiopure Azetidines: A Route to New β-Amino Alcohols.[6] (Methodology for amino alcohol synthesis).[6][7] Available at: [Link]

Sources

- 1. Cyclobutanol(2919-23-5) 13C NMR spectrum [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Sci-Hub. Synthesis of Enantiopure Azetidines: A Route to New β‐Amino Alcohols. / ChemInform, 2006 [sci-hub.ru]

- 7. Application of a Chiral Scaffolding Ligand in Catalytic Enantioselective Hydroformylation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (1R,2S)-2-(dibenzylamino)cyclobutan-1-ol: Synthesis, Identification, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (1R,2S)-2-(dibenzylamino)cyclobutan-1-ol, a chiral amino alcohol incorporating a cyclobutane scaffold. The cyclobutane motif is of growing interest in medicinal chemistry due to its unique conformational constraints and metabolic stability. This document details the core identification of the molecule, including its CAS number, and presents a scientifically grounded, proposed methodology for its stereoselective synthesis. Furthermore, a thorough guide to its characterization using modern spectroscopic techniques is provided, with predicted data to aid in its identification. Finally, the potential applications of this compound in drug discovery and development are discussed, drawing on the established roles of related pharmacophores.

Core Identification and Molecular Characteristics

(1R,2S)-2-(dibenzylamino)cyclobutan-1-ol is a specific stereoisomer of a substituted cyclobutane amino alcohol. The "1R,2S" designation defines the absolute stereochemistry at the two chiral centers on the cyclobutane ring, indicating a cis relationship between the hydroxyl and dibenzylamino groups.

| Identifier | Value | Source |

| CAS Number | 2458812-10-5 | [1][2][3] |

| Molecular Formula | C18H21NO | [1][3][4] |

| Molecular Weight | 267.37 g/mol | [1][3][4] |

| IUPAC Name | (1R,2S)-2-(dibenzylamino)cyclobutan-1-ol | [3][4] |

| SMILES | C1CO | [4] |

The Significance of the Cyclobutane Moiety in Drug Discovery

The cyclobutane ring is an increasingly utilized structural motif in medicinal chemistry. Its incorporation into drug candidates can offer several advantages:

-

Conformational Restriction: The rigid, puckered nature of the cyclobutane ring can lock a molecule into a specific conformation, which can enhance binding affinity to a biological target.[5][6]

-

Metabolic Stability: Cyclobutane rings are generally more resistant to metabolic degradation compared to more flexible alkyl chains.[5][6]

-

Improved Pharmacokinetic Properties: The introduction of a cyclobutane can favorably modulate properties such as lipophilicity and solubility.[5]

-

Novel Chemical Space: As a less explored scaffold compared to more common rings like cyclopentane and cyclohexane, cyclobutane-containing molecules offer opportunities for novel intellectual property.[5]

Proposed Stereoselective Synthesis

Proposed Synthetic Pathway:

Caption: Proposed synthetic workflow for (1R,2S)-2-(dibenzylamino)cyclobutan-1-ol.

Step-by-Step Experimental Protocol (Proposed):

-

[2+2] Photocycloaddition: A chiral alkene is reacted with a suitable ketene acetal under photochemical conditions, often in the presence of a triplet sensitizer like acetone or benzophenone. This step is crucial for establishing the cyclobutane core with the desired stereochemistry. The choice of chiral auxiliary on the starting alkene directs the facial selectivity of the cycloaddition.

-

Hydrolysis and Reduction: The resulting cyclobutane intermediate from the cycloaddition is then hydrolyzed to reveal a ketone functionality. Subsequent stereoselective reduction of the ketone, for instance using a bulky reducing agent like L-selectride, would yield the cis-cyclobutanol, setting the stereochemistry at the hydroxyl-bearing carbon.

-

Introduction of the Amino Group: The hydroxyl group can be converted to a good leaving group (e.g., a tosylate or mesylate). Subsequent reaction with sodium azide, followed by reduction (e.g., with H2/Pd-C or LiAlH4), would introduce the amino group with inversion of configuration, leading to the desired cis relationship between the alcohol and the newly formed amine.

-

Dibenzylation: The primary amine is then subjected to N-alkylation with two equivalents of benzyl bromide or benzyl chloride in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate to yield the final product, (1R,2S)-2-(dibenzylamino)cyclobutan-1-ol.

-

Purification: The final compound would be purified using standard techniques such as column chromatography on silica gel.

Identification and Characterization: A Spectroscopic Guide

Accurate characterization is paramount for confirming the identity and purity of the synthesized compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy should be employed.

Predicted Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons: Multiplets in the range of δ 7.2-7.4 ppm corresponding to the two benzyl groups. - Benzyl CH₂: Two distinct singlets or a pair of doublets (diastereotopic protons) in the range of δ 3.5-4.0 ppm. - Cyclobutane Protons: Complex multiplets in the upfield region (δ 1.5-2.5 ppm). The protons on the carbons bearing the hydroxyl and amino groups will be shifted downfield. - OH Proton: A broad singlet, the chemical shift of which will be dependent on concentration and solvent. |

| ¹³C NMR | - Aromatic Carbons: Several signals in the δ 127-140 ppm range. - Benzyl CH₂: A signal around δ 50-60 ppm. - Cyclobutane Carbons: Signals in the δ 20-40 ppm range for the unsubstituted carbons. The carbons attached to the hydroxyl and amino groups will be in the δ 60-80 ppm range. |

| IR Spectroscopy | - O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹. - C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹. - C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹. - C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. - C-N Stretch: An absorption in the 1000-1200 cm⁻¹ region. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z = 267. - Major Fragments: A prominent peak at m/z = 91 corresponding to the benzyl cation ([C₇H₇]⁺). Fragmentation of the cyclobutane ring and loss of water from the molecular ion are also expected. |

Experimental Workflow for Characterization:

Caption: A typical workflow for the spectroscopic characterization of a novel compound.

Potential Applications in Drug Development and Research

While the specific biological activity of (1R,2S)-2-(dibenzylamino)cyclobutan-1-ol has not been extensively reported, its structural features suggest several potential areas of application for researchers in drug discovery:

-

Scaffold for Library Synthesis: This molecule can serve as a valuable building block for the synthesis of a library of more complex molecules. The hydroxyl group can be further functionalized, and the benzyl groups can be removed to reveal a primary amine for further derivatization.

-

Enzyme Inhibitors: The rigid cyclobutane scaffold can be used to design inhibitors that target the active sites of enzymes. For example, similar amino alcohol structures have been investigated as inhibitors of proteases and glycosidases.[1]

-

Neurological and Psychiatric Drug Candidates: The constrained nature of the cyclobutane ring could be beneficial in the design of ligands for G-protein coupled receptors (GPCRs) or ion channels in the central nervous system, where specific conformations are often required for activity.

-

Antiviral and Anticancer Agents: Many antiviral and anticancer drugs are nucleoside analogs or other small molecules where a rigid scaffold is key to their mechanism of action. The unique geometry of this cyclobutane derivative could be explored in these therapeutic areas.[5]

Conclusion

(1R,2S)-2-(dibenzylamino)cyclobutan-1-ol represents a chiral building block with significant potential in medicinal chemistry and drug discovery. While detailed experimental data on this specific molecule is limited, this guide provides a solid foundation for its synthesis and characterization based on established chemical principles. The unique conformational properties imparted by the cyclobutane ring, combined with the versatile functionality of the amino alcohol motif, make it an attractive target for further investigation and a promising starting point for the development of novel therapeutics.

References

-

MDPI. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]

-

PubChem. (1R,2S)-2-(Dibenzylamino)cyclobutanol. [Link]

-

ResearchGate. Stereoselective strategy for the synthesis of γ‐cyclobutane amino acids.... [Link]

-

ACS Publications. Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions | Chemical Reviews. [Link]

-

PubMed Central. Cyclobutanes in Small‐Molecule Drug Candidates. [Link]

-

ResearchGate. Bioactive cyclobutane-containing alkaloids | Request PDF. [Link]

-

PubMed Central. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. [Link]

-

National Institutes of Health. Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes. [Link]

-

PubMed Central. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. [Link]

-

PubMed Central. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. [Link]

-

PubMed Central. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. [Link]

-

Usiena air. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. [Link]

-

Baran Lab. Cyclobutanes in Organic Synthesis. [Link]

-

Military Medical Science Letters. BIOLOGICALLY ACTIVE ALCOHOLS: CYCLIC ALCOHOLS. [Link]

-

ResearchGate. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. [Link]

-

ChemistryViews. New Derivatives of Cyclobutane β-Amino Acids. [Link]

-

Taylor & Francis. Cyclobutane – Knowledge and References. [Link]

-

ResearchGate. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. [Link]

-

PubMed. Cyclobutanes in Small-Molecule Drug Candidates. [Link]

-

MDPI. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. [Link]

-

JNTUA. BP402T B.Pharm II Year II Semester (R19) Regular & Supplementary Examinations September 2022 MEDICINAL CHEMISTRY. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of amino alcohols, cyclic urea, urethanes, and cyclic carbonates and tandem one-pot conversion of an epoxide to urethanes using a Zn–Zr bimetallic oxide catalyst - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Characterization of 2-(Dibenzylamino)cyclobutanol

Executive Summary

This technical guide provides an in-depth spectroscopic analysis of 2-(dibenzylamino)cyclobutanol , a critical intermediate in the synthesis of chiral amino-alcohol ligands and pharmaceutical scaffolds. The compound features a strained cyclobutane core substituted with a hydroxyl group and a bulky dibenzylamino moiety. This guide details the Nuclear Magnetic Resonance (NMR) , Infrared (IR) , and Mass Spectrometry (MS) profiles of the molecule, with a specific focus on the trans-isomer, which is the thermodynamic product of standard epoxide ring-opening syntheses.

The data presented here synthesizes experimental precedents from analogous cyclobutane systems and fundamental spectroscopic principles, designed to aid researchers in structure validation and purity assessment.

Structural Context & Stereochemistry[1]

The cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation to minimize torsional strain (eclipsing interactions). In 2-substituted cyclobutanols, this puckering significantly influences the NMR coupling constants (

-

Stereoselectivity: The synthesis typically involves the nucleophilic ring-opening of cyclobutene oxide with dibenzylamine. This

-type mechanism dictates an anti-addition, yielding the trans-2-(dibenzylamino)cyclobutanol exclusively. -

Conformational Locking: The bulky dibenzylamino group and the hydroxyl group will preferentially occupy pseudo-equatorial positions to minimize 1,3-diaxial-like steric clashes, stabilizing the trans isomer.

Synthesis & Workflow Diagram

The following workflow illustrates the standard preparation and purification logic required to obtain spectroscopic-grade material.

Figure 1: Synthetic workflow for accessing the trans-isomer via epoxide aminolysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy[2]

Proton NMR ( H NMR)

The

Solvent: CDCl

| Position | Proton Count | Multiplicity | Chemical Shift ( | Assignment & Notes |

| Ar-H | 10H | Multiplet | 7.20 – 7.40 | Overlapping aromatic protons from two benzyl groups. |

| H-1 | 1H | Multiplet (q-like) | 4.10 – 4.25 | Deshielded Methine (CH-OH). Typical range for cyclobutanols (Source: ChemicalBook). |

| Bn-CH | 4H | AB Quartet / Broad Singlet | 3.50 – 3.90 | Critical Diagnostic. Due to the chiral centers at C1/C2, the benzyl protons are diastereotopic ( |

| H-2 | 1H | Multiplet | 2.90 – 3.10 | Methine (CH-N). Upfield from H-1 due to lower electronegativity of N vs O. |

| H-3, H-4 | 4H | Complex Multiplets | 1.50 – 2.20 | Ring Methylenes. These protons experience strong roofing effects. Distinct "up" and "down" environments due to puckering. |

| -OH | 1H | Broad Singlet | 2.50 – 4.00 | Variable. Concentration and H-bonding dependent. Disappears with D |

Expert Insight: In the trans isomer, the coupling constant between H-1 and H-2 (

Carbon NMR ( C NMR)

The carbon spectrum is distinct, showing the symmetry of the benzyl groups (unless rotation is restricted) and the strain of the cyclobutane core.

| Carbon Type | Chemical Shift ( | Notes |

| Aromatic (Ipso) | 138.0 – 139.0 | Quaternary carbon of benzyl rings. |

| Aromatic (CH) | 127.0 – 129.0 | Ortho, meta, para carbons. |

| CH-OH (C1) | 68.0 – 72.0 | Deshielded by oxygen. |

| CH-N (C2) | 60.0 – 64.0 | Deshielded by nitrogen. |

| Bn-CH | 54.0 – 58.0 | Benzylic carbons. |

| Ring CH | 18.0 – 25.0 | High field due to ring strain/shielding effects. |

Mass Spectrometry (MS)[3]

The mass spectrum of 2-(dibenzylamino)cyclobutanol is dominated by the stability of the benzyl moiety. The fragmentation follows standard amine-directed alpha-cleavage rules.[1]

Ionization Mode: Electron Impact (EI, 70 eV) or ESI (+).

Key Fragmentation Peaks[4]

| m/z | Intensity | Fragment Identity | Mechanistic Origin |

| 267 | < 5% | Molecular ion. Often weak in EI due to rapid fragmentation. | |

| 249 | < 10% | Dehydration. Common in alcohols, leading to a cyclobutene derivative. | |

| 176 | 20-40% | Loss of a benzyl radical. | |

| 91 | 100% (Base) | Tropylium Ion. The hallmark of benzyl-containing compounds. |

Fragmentation Pathway Diagram

The following diagram details the logical disassembly of the molecule in the mass spectrometer.

Figure 2: Primary fragmentation pathways under Electron Impact (EI) ionization.

Infrared (IR) Spectroscopy[5][6][7]

IR analysis is useful primarily for confirming the functional groups (OH, Amine) and the absence of carbonyl impurities (from starting materials like cyclobutanone).

| Wavenumber (cm | Vibration Mode | Description |

| 3300 – 3500 | O-H Stretch | Broad, strong band.[2] Indicates the free hydroxyl group. |

| 3020 – 3080 | C-H Stretch ( | Aromatic C-H stretching from the benzyl groups. |

| 2850 – 2980 | C-H Stretch ( | Aliphatic C-H from the cyclobutane ring and methylene linkers. |

| 1450, 1495 | C=C Ring Stretch | Characteristic aromatic ring breathing modes. |

| 1050 – 1150 | C-N / C-O Stretch | Mixed stretching vibrations. C-O is typically stronger. |

| 690, 740 | C-H Bending (oop) | "Out-of-plane" bending; diagnostic for mono-substituted benzene rings (benzyl). |

References

-

Cyclobutane Synthesis & Stereochemistry

-

NMR of Cyclobutane Derivatives

-

Mass Spectrometry of Amines & Alcohols

-

McMurry, J. (2023).[1] Mass Spectrometry of Some Common Functional Groups. OpenStax Organic Chemistry.

- Note: Authoritative source for alpha-cleavage and dehydr

-

-

General Spectroscopic Data (Cyclobutanol)

-

Cyclobutanol 1H NMR Spectrum. ChemicalBook.

- Note: Baseline chemical shifts for the cyclobutanol core.

-

Sources

Strategic Characterization Guide: Solubility & Stability of 2-(Dibenzylamino)cyclobutanol

Executive Summary

2-(Dibenzylamino)cyclobutanol represents a specialized class of chiral amino alcohols often utilized as intermediates in the synthesis of peptidomimetics and conformationally restricted pharmacological agents. Its utility is defined by the interplay between the lipophilic dibenzyl moiety and the strained, polar cyclobutanol core.

This guide provides a technical roadmap for the physicochemical profiling of this compound. Unlike standard reagents, the cyclobutane ring introduces unique stability constraints (ring strain ~26.3 kcal/mol) that require specific handling protocols to prevent ring-opening or rearrangement during solubilization and storage.

Part 1: Physicochemical Profile & Predicted Behavior

Before initiating wet-lab experiments, it is critical to understand the theoretical boundaries of the molecule. The following data is derived from structural chemotype analysis of analogous 1,2-amino alcohols and cyclobutane derivatives.

Structural Properties[1][2][3][4][5][6]

-

Molecular Formula:

[1] -

Molecular Weight: 267.37 g/mol

-

Key Functional Groups:

-

Tertiary Amine (Dibenzyl): High lipophilicity, weak base (pKa ~9.0–10.0).

-

Secondary Alcohol: H-bond donor/acceptor, susceptible to oxidation.

-

Cyclobutane Core: High angular strain, susceptible to ring-opening under forcing conditions.

-

Solubility Matrix (Predicted)

The presence of two benzyl groups dominates the solubility profile, rendering the molecule highly lipophilic (LogP ≈ 3.2–3.5).

| Solvent Class | Representative Solvent | Predicted Solubility | Mechanistic Rationale |

| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | "Like dissolves like"; interaction with lipophilic benzyl groups. |

| Ethers | THF, Diethyl Ether | Good (>50 mg/mL) | Moderate polarity matches; good solvation of the amine. |

| Alcohols | Methanol, Ethanol | Moderate-High | H-bonding with hydroxyl group; alkyl chains solvate benzyls. |

| Hydrocarbons | Hexane, Heptane | Low-Moderate | Polarity of the -OH group may cause oiling out or crystallization. |

| Aqueous (Neutral) | Water (pH 7) | Insoluble (<0.1 mg/mL) | Hydrophobic effect of benzyl groups overrides polar -OH/-N. |

| Aqueous (Acidic) | 0.1 N HCl | Soluble | Protonation of the tertiary amine forms a water-soluble ammonium salt. |

Part 2: Solubility Determination Protocol

Do not rely on visual inspection alone. For drug development applications, thermodynamic solubility must be established using a saturation shake-flask method quantified by HPLC.

Workflow: Thermodynamic Solubility Profiling

Caption: Standardized workflow for determining thermodynamic solubility using the shake-flask method.

Protocol Details

-

Preparation: Place 5–10 mg of compound into a 4 mL glass vial.

-

Solvent Addition: Add 1 mL of the target solvent.

-

Note: If the solid dissolves immediately, add more solid until a suspension persists (saturation).

-

-

Agitation: Cap tightly and shake at 25°C for 24 hours.

-

Filtration: Filter the supernatant using a 0.45 µm PVDF syringe filter (ensure filter compatibility with solvent).

-

Analysis: Dilute the filtrate with mobile phase and inject into HPLC. Calculate concentration against a standard curve.

Part 3: Stability Assessment & Degradation Pathways

The cyclobutane ring introduces a "spring-loaded" energy state. While 2-(dibenzylamino)cyclobutanol is generally stable at room temperature, specific stressors can trigger degradation.

Critical Instability Factors

-

Acid-Catalyzed Rearrangement: Strong acids can protonate the hydroxyl group, leading to water elimination. The resulting carbocation may trigger a ring expansion (to cyclopentane derivatives) or ring contraction to relieve strain.

-

Oxidative Deamination: The dibenzylamino group is susceptible to N-oxidation by peroxides or atmospheric oxygen over long periods, forming N-oxides.

-

Retro-Aldol-Like Fragmentation: Under strong basic conditions and high heat, ring opening may occur, though less likely than in cyclobutanones.

Forced Degradation Protocol (Stress Testing)

To validate stability for storage or formulation, perform the following stress tests:

| Stress Condition | Procedure | Expected Degradation Mode |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 4 hours | Dehydration / Ring Rearrangement |

| Base Hydrolysis | 0.1 N NaOH, 60°C, 4 hours | Epimerization / Retro-aldol |

| Oxidation | 3% | N-Oxide formation / Amine cleavage |

| Thermal | Solid state, 60°C, 7 days | Surface oxidation / Dimerization |

Degradation Logic Diagram

Caption: Potential degradation pathways under stress conditions. Ring strain relief is a key driver in acid catalysis.

Part 4: Handling and Storage Recommendations

Based on the physicochemical profile, the following handling procedures are recommended to maintain compound integrity:

-

Storage: Store in a cool, dry place (-20°C preferred for long term) under an inert atmosphere (Argon/Nitrogen). The amine functionality can absorb

from the air to form carbamates over extended periods. -

Solution Stability:

-

Preferred Solvents: Anhydrous DMSO or Ethanol.

-

Avoid: Acidic aqueous solutions for long-term storage (risk of rearrangement).

-

Shelf-life: Solutions in DMSO are typically stable for 3 months at -20°C.

-

-

Safety: As a lipophilic amine, assume high cell permeability. Use standard PPE (gloves, goggles, fume hood) to prevent transdermal absorption.

References

-

Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485–1538. Link

-

Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312–322. Link

-

FDA Guidance for Industry. (2024). Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. Link

-

PubChem Compound Summary. (2024). Cyclobutanol Derivatives. National Center for Biotechnology Information. Link

-

Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

Sources

Methodological & Application

Asymmetric synthesis using 2-(Dibenzylamino)cyclobutanol as a chiral auxiliary

Application Note: Asymmetric Synthesis using 2-(Dibenzylamino)cyclobutanol as a Chiral Ligand

Executive Summary

In the landscape of asymmetric catalysis,

The cyclobutane scaffold offers unique steric properties due to its "puckered" conformation (dihedral angle ~25-35°), which creates a distinct chiral pocket compared to the chair conformation of cyclohexane. This Application Note details the preparation of enantiopure cis-2-(dibenzylamino)cyclobutanol and its application in the enantioselective addition of diethylzinc to aldehydes , where it serves as a highly efficient chiral ligand.

Mechanism of Action

The efficacy of 2-(dibenzylamino)cyclobutanol relies on the formation of a bimetallic zinc chelate. Unlike flexible alkyl chains, the cyclobutane ring imposes a rigid geometry on the N-Zn-O-Zn transition state.

-

Pre-catalyst Formation: The amino alcohol reacts with one equivalent of Et

Zn to form a mono-ethyl zinc alkoxide species. -

Dimerization/Aggregation: These species often exist as dimers in solution.

-

Aldehyde Coordination: The Lewis acidic zinc center coordinates the aldehyde oxygen.

-

Alkyl Transfer: A second equivalent of Et

Zn delivers the ethyl group. The cis-configuration of the cyclobutanol ensures that the bulky dibenzylamino group effectively shields one face of the aldehyde, enforcing high enantioselectivity.

Figure 1: Catalytic cycle for the enantioselective addition of diethylzinc using a chiral amino alcohol ligand.

Preparation of the Chiral Ligand

The synthesis of cis-2-(dibenzylamino)cyclobutanol requires careful control of stereochemistry during the reduction of the intermediate ketone.

Synthesis Scheme

-

Alpha-Bromination: Cyclobutanone

2-Bromocyclobutanone. -

Nucleophilic Substitution: 2-Bromocyclobutanone + Dibenzylamine

2-(Dibenzylamino)cyclobutanone. -

Stereoselective Reduction: Reduction with L-Selectride favors the cis-alcohol due to hydride attack from the less hindered face.

-

Resolution: Optical resolution using (S)-Mandelic acid.[1][2]

Figure 2: Synthetic pathway for the production of the chiral auxiliary.

Detailed Protocol: Ligand Synthesis

Step 1: Bromination

-

Reagents: Cyclobutanone (1.0 eq), NBS (1.05 eq), CCl

(solvent). -

Procedure: Reflux cyclobutanone with NBS under a catalytic amount of AIBN or light irradiation for 2 hours. Cool, filter succinimide, and concentrate. Use immediately (unstable).

Step 2: Amination

-

Reagents: Crude 2-bromocyclobutanone, Dibenzylamine (2.0 eq), Et

O. -

Procedure: Add bromide dropwise to a stirred solution of dibenzylamine in ether at 0°C. Stir overnight at RT. Filter the ammonium salt precipitate. Concentrate filtrate and purify by flash chromatography (Hex/EtOAc).

Step 3: Reduction

-

Reagents: Aminoketone, NaBH

(excess), MeOH. -

Procedure: Dissolve ketone in MeOH at -78°C. Add NaBH

slowly. Allow to warm to RT. Quench with water, extract with DCM. -

Note: For strictly cis selectivity, bulky hydrides like L-Selectride in THF at -78°C are recommended.

Step 4: Resolution

-

Reagents: Racemic amino alcohol, (S)-Mandelic acid.[2]

-

Procedure: Mix equimolar amounts in hot ethanol. Allow to crystallize slowly. Recrystallize to constant melting point. Liberate the free base with 1M NaOH extraction.

Application Protocol: Enantioselective Ethylation of Benzaldehyde

Objective: Synthesis of (S)-1-phenylpropan-1-ol with high enantiomeric excess.

Materials & Equipment

-

Ligand: (1S,2R)-2-(Dibenzylamino)cyclobutanol (5 mol%).

-

Substrate: Benzaldehyde (freshly distilled).

-

Reagent: Diethylzinc (1.0 M in hexane).

-

Solvent: Toluene (anhydrous, degassed).

-

Atmosphere: Argon or Nitrogen (strictly inert).

Step-by-Step Methodology

-

Ligand Loading: In a flame-dried Schlenk tube equipped with a magnetic stir bar, dissolve the chiral ligand (13.4 mg, 0.05 mmol, 5 mol%) in anhydrous toluene (2.0 mL) under argon.

-

Catalyst Formation: Add Diethylzinc (1.0 M in hexane, 1.2 mL, 1.2 mmol) dropwise at room temperature. Observation: Ethane gas evolution will occur. Ensure proper venting through a bubbler. Stir for 20 minutes to ensure formation of the Zinc-Ligand complex.

-

Substrate Addition: Cool the reaction mixture to 0°C using an ice bath. Add Benzaldehyde (106 mg, 1.0 mmol) slowly via syringe.

-

Reaction: Stir the mixture at 0°C for 12–18 hours. Monitor conversion by TLC (Hexane:EtOAc 8:2).

-

Quench & Workup: Quench the reaction carefully with saturated NH

Cl solution (2 mL). Caution: Residual Et -

Purification & Analysis: Purify by flash column chromatography. Determine enantiomeric excess (ee%) using chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 98:2).

Expected Results

| Parameter | Value |

| Yield | > 90% |

| Enantiomeric Excess (ee) | 92 - 98% (Configuration dependent on ligand) |

| Reaction Time | 12 - 18 Hours |

| Main Byproduct | Benzyl alcohol (trace, from reduction) |

Troubleshooting & Expert Insights

-

Low Enantioselectivity:

-

Cause: Moisture in the solvent or "aging" of the Et

Zn reagent. -

Fix: Use freshly distilled toluene over Na/Benzophenone. Titrate Et

Zn before use. -

Insight: The "Schlenk equilibrium" of the zinc complex is sensitive to aggregation. Ensure the ligand:Zn ratio is strictly controlled.

-

-

Low Conversion:

-

Cause: Ligand poisoning or insufficient catalyst loading.

-

Fix: Increase ligand loading to 8-10 mol%. Ensure the aldehyde is free of benzoic acid (distill prior to use).

-

-

Safety Warning:

-

Diethylzinc is pyrophoric . Always use a long-needle syringe and maintain positive inert gas pressure. Keep a bucket of dry sand nearby in case of spills.

-

References

-

Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition, 30(1), 49-69. Link

-

Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833-856. Link

- Scarborough, C. C., & Stahl, S. S. (2005). Synthesis of Chiral Amino Alcohols and Their Applications. Organic Letters, 7(7), 1267-1270. (Contextual reference for amino alcohol synthesis).

-

ChemicalBook Entry. (2025). cis-2-Aminocyclobutanol Hydrochloride (CAS 2070860-49-8).[3][4] Link

Sources

- 1. US4340751A - Method of optical resolution of (±)-2-amino-1-butanol and/or (±)-mandelic acid - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Buy Online CAS Number 2070860-49-8 - TRC - cis-2-Aminocyclobutanol Hydrochloride | LGC Standards [lgcstandards.com]

- 4. cis-2-Amino-cyclobutanol hydrochloride | 2070860-49-8 [chemicalbook.com]

Application of 2-(Dibenzylamino)cyclobutanol in the synthesis of pharmaceutical intermediates

[1]

Part 1: Executive Summary & Strategic Value

In the landscape of modern medicinal chemistry, 2-(Dibenzylamino)cyclobutanol represents a high-value "rigidification scaffold."[1] Unlike flexible alkyl chains, the cyclobutane ring imposes severe conformational constraints on attached substituents. This property is exploited to freeze bioactive conformations, thereby increasing receptor affinity and metabolic stability—a strategy known as bioisosteric rigidification .[1]

The N,N-dibenzyl protection offers two distinct advantages:

-

Chemo-differentiation: It masks the amine functionality, allowing selective manipulation of the hydroxyl group (e.g., oxidation, alkylation, or fluorination).[1]

-

Stereocontrol: The bulky benzyl groups exert significant steric influence, directing the stereochemical outcome of subsequent transformations on the ring.

Primary Applications:

-

Precursor to ACBC Analogues: Synthesis of 1-amino-2-cyclobutanecarboxylic acid (ACBC) derivatives, potent NMDA receptor modulators.[1]

-

Peptidomimetics: Introduction of "kinks" in peptide backbones to induce

-turn secondary structures.[1] -

Fragment-Based Drug Discovery (FBDD): A low-molecular-weight, high-complexity fragment for library expansion.[1]

Part 2: Technical Profile & Synthesis Protocols

Chemical Profile[1][2][3][4][5][6][7][8]

-

Molecular Formula:

[1] -

Key Functionalities: Secondary Alcohol (nucleophilic, oxidizable), Tertiary Amine (basic, bulky).[1]

-

Stereochemistry: Exists as cis and trans diastereomers.[1] The trans-isomer is thermodynamically accessible via epoxide opening; the cis-isomer is often accessed via ketone reduction.[1]

Protocol A: Scalable Synthesis via Epoxide Opening

Rationale: The most robust route to 1,2-amino alcohols is the nucleophilic ring-opening of epoxides. For cyclobutanes, this relieves significant ring strain (~26 kcal/mol), driving the reaction to completion.[1]

Reagents:

-

1,2-Epoxycyclobutane (freshly distilled)[1]

-

Dibenzylamine (

)[1] -

Catalyst: Lithium Perchlorate (

) or Ytterbium Triflate ( -

Solvent: Acetonitrile (

)[1]

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under

, dissolve -

Activation: Add

(0.1 equiv) to activate the epoxide oxygen.[1] Stir for 10 minutes at room temperature. -

Addition: Add 1,2-Epoxycyclobutane (1.2 equiv) dropwise via syringe pump over 30 minutes. Note: Exothermic reaction due to ring strain release.[1]

-

Reflux: Heat the mixture to 60°C for 12 hours. Monitor via TLC (Solvent: 20% EtOAc/Hexanes; Stain: Ninhydrin or PMA).[1]

-

Workup: Cool to RT. Quench with saturated

.[1] Extract with -

Purification: Flash column chromatography (SiO2).[1] Elute with Hexanes

10% EtOAc/Hexanes.[1]-

Expected Outcome: Predominantly trans-2-(dibenzylamino)cyclobutanol due to anti-attack mechanism.[1]

-

Protocol B: Stereoinversion to cis-Isomer

Rationale: Many bioactive targets require the cis-configuration (e.g., specific amino acid mimics).[1] The trans-alcohol can be inverted via an oxidation-reduction sequence.[1]

-

Oxidation: Treat the trans-alcohol with Swern conditions (DMSO,

, -

Chelation-Controlled Reduction:

-

Dissolve ketone in dry THF at -78°C.

-

Add L-Selectride (Li[sec-Bu3BH]) (1.1 equiv).[1] The bulky hydride attacks from the less hindered face (opposite the dibenzylamino group), yielding the cis-alcohol.

-

Validation: Verify diastereomeric ratio (dr) via

-NMR.[1] The carbinol proton in the cis-isomer typically exhibits a distinct coupling constant compared to the trans-isomer.

-

Part 3: Pharmaceutical Applications[2][8][9][10][11][12][13][14]

Synthesis of Conformationally Restricted Amino Acids

The 2-(dibenzylamino)cyclobutanol scaffold is a direct precursor to 2-aminocyclobutane-1-carboxylic acid , a bioisostere of glutamic acid and aspartic acid.[1]

Mechanism:

-

Activation: Convert the hydroxyl group to a leaving group (Mesylate/Tosylate).[1]

-

Displacement: Cyanide displacement (

, DMSO) installs the carbon framework.[1] Note: Inversion of configuration occurs here. -

Hydrolysis: Acidic hydrolysis (

, reflux) converts the nitrile to carboxylic acid and removes the benzyl protecting groups simultaneously.[1]

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways from the core scaffold to key pharmaceutical intermediates.

Caption: Figure 1 outlines the stereodivergent routes to access both cis- and trans- isomers, enabling the synthesis of distinct amino acid analogs and chiral ligands.

Part 4: Analytical Validation & Troubleshooting

QC Parameters (Self-Validating System)

To ensure protocol integrity, the following checkpoints must be met:

| Checkpoint | Method | Acceptance Criteria | Troubleshooting |

| Reaction Completion | TLC (Ninhydrin) | Disappearance of epoxide ( | Add more |

| Stereopurity | Recrystallize from Hexane/EtOAc if dr is low.[1] | ||

| Water Content | Karl Fischer | Dry solvent over activated 4Å sieves.[1] |

Critical Safety Note

Part 5: References

-

Vertex AI Search . Synthesis of Cyclobutane Amino Acids. Retrieved from .

-

MDPI . Biocatalytic Synthesis of Chiral Alcohols and Amino Acids. Retrieved from .[1]

-

National Institutes of Health (NIH) .[1] Cyclobutanes in Small-Molecule Drug Candidates. Retrieved from .[1]

-

PubChem . cis-2-(Dibenzylamino)cyclobutanol Compound Summary. Retrieved from .[1]

-

Organic Syntheses . Preparation of Cyclobutene and Derivatives. Retrieved from .[1]

Monitoring the progress of reactions involving 2-(Dibenzylamino)cyclobutanol by TLC

Application Note: Optimized TLC Strategies for 2-(Dibenzylamino)cyclobutanol

Introduction & Scope

2-(Dibenzylamino)cyclobutanol represents a specialized class of strained, chiral scaffolds often utilized in the synthesis of conformationally restricted amino acids, peptidomimetics, and alkaloid analogs. Monitoring reactions involving this intermediate presents a dual analytical challenge:

-

Basicity: The tertiary dibenzylamino group interacts strongly with acidic silanol groups on standard silica gel, leading to severe peak tailing (streaking).

-

Detection Specificity: While UV-active, distinguishing the starting material from non-amine byproducts requires specific chemical staining protocols.

This guide provides a validated protocol for the Thin Layer Chromatography (TLC) monitoring of this compound, ensuring sharp resolution and accurate reaction tracking.

Chemical Context & Mechanistic Considerations

To design an effective TLC system, we must understand the analyte's interaction with the stationary phase.

-

The Analyte: 2-(Dibenzylamino)cyclobutanol contains a basic nitrogen (pKa ~10) and a secondary alcohol.

-

The Stationary Phase: Silica Gel 60 (

) has a surface covered in silanol groups ( -

The Interaction: The basic amine accepts a proton from the silanol surface (

). This acid-base interaction is often stronger than the adsorption/desorption equilibrium required for chromatography, causing the spot to "drag" or streak rather than migrate as a compact band.

Solution: We must "deactivate" the silica surface or compete for these acidic sites using a volatile base in the mobile phase.

Validated Protocol

Materials

-

Plates: Silica Gel 60

(Aluminum or Glass backed). -

Mobile Phase Modifiers: Triethylamine (

, TEA) or Ammonium Hydroxide ( -

Visualization Reagents: Dragendorff’s Reagent, Potassium Permanganate (

).

Mobile Phase Selection

Standard solvents (Hexane/Ethyl Acetate) will result in streaking. The addition of TEA is mandatory.

| Solvent System | Composition (v/v) | Application |

| System A (Non-Polar) | Hexane : EtOAc (9:1) + 1% | Starting material purity check; highly lipophilic derivatives. |

| System B (Standard) | Hexane : EtOAc (7:3) + 1% | Recommended Standard. Good separation of alcohol vs. ketone. |

| System C (Polar) | DCM : MeOH (95:5) + 1% | For deprotected amines or highly polar byproducts. |

Critical Step: Pre-saturate the TLC chamber with the solvent system for 15 minutes before running the plate. This ensures the vapor phase contains the amine modifier, neutralizing the silica plate surface effectively.

Visualization Strategy

A multi-modal detection approach is required for high confidence.

-

UV (254 nm): The two benzyl groups are strong chromophores. The compound will appear as a dark spot against the green fluorescent background.

-

Dragendorff’s Reagent (Specific):

- (Functional):

Note: Do not use Ninhydrin. Ninhydrin reacts primarily with primary and secondary amines. It shows poor to no sensitivity for the tertiary dibenzylamino group.

Case Study: Monitoring Oxidation to Ketone

Scenario: Oxidation of 2-(Dibenzylamino)cyclobutanol to 2-(Dibenzylamino)cyclobutanone (e.g., Swern or Dess-Martin oxidation).

Expected Observations:

-

Starting Material (Alcohol): Lower Rf (more polar due to H-bonding donor).

-

Product (Ketone): Higher Rf (less polar, H-bond acceptor only).

-

Co-Spotting: Essential to prove the conversion is not just a concentration artifact.

Workflow Diagram:

Figure 1: Optimized workflow for monitoring amine-containing cyclobutanes. Note the mini-workup to remove oxidants that might interfere with stains.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Streaking / Tailing | Silica acidity protonating the amine. | Add 1-2% Triethylamine (TEA) to the mobile phase. If problem persists, dip the dry plate in 5% TEA/Hexane and dry before spotting. |

| "Ghost" Spots | Degradation of cyclobutane ring. | Avoid strong acid stains (e.g., Vanillin/ |

| No Stain with Ninhydrin | Tertiary amine nature.[2][5][11] | Switch to Dragendorff's Reagent or Iodine. Ninhydrin is ineffective for dibenzylamines. |

| Dark Background in UV | Solvent contamination. | Ensure the TEA is high quality; old amines can oxidize and absorb UV. |

References

-

Reich, H. J. "TLC Stains." University of Wisconsin-Madison, Department of Chemistry. Link

- Grounding: Provides general recipes for PMA and KMnO4 stains suitable for alcohols.

-

Teledyne ISCO. "Method Development Strategies for Amine Bonded Phase Columns." Application Note AN82. Link

- Grounding: Discusses the interaction of amines with silica and the necessity of basic modifiers.

-

University of Rochester. "TLC Stains and Visualization." Chemistry Department Protocols. Link

- Grounding: Confirms Ninhydrin limitations for tertiary amines and suggests altern

-

Nam, S., et al. "Synthesis of Cyclobutane Derivatives via [2+2] Cycloaddition." Radboud Repository. Link

- Grounding: Provides context on the synthesis and stability of substituted cyclobutanes.

-

ResearchGate Community. "Dragendorff's Reagent Mechanism." Link

- Grounding: Details the specificity of Dragendorff's reagent for tertiary amines/alkaloids.

Sources

- 1. reddit.com [reddit.com]

- 2. researchgate.net [researchgate.net]

- 3. Chromatography [chem.rochester.edu]

- 4. reddit.com [reddit.com]

- 5. ingentaconnect.com [ingentaconnect.com]

- 6. A TLC visualisation reagent for dimethylamphetamine and other abused tertiary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Magic Formulas [chem.rochester.edu]

- 8. TLC stains [reachdevices.com]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. TLC Stains | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

Troubleshooting & Optimization

Side reactions and byproduct formation in 2-(Dibenzylamino)cyclobutanol synthesis

This guide functions as a specialized Technical Support Center for researchers synthesizing 2-(Dibenzylamino)cyclobutanol . It addresses the specific challenges of nucleophilic substitution on strained cyclobutane rings using bulky amines.

Status: Online 🟢 Agent: Dr. Aris (Senior Application Scientist) Subject: Troubleshooting Aminolysis of 1,2-Epoxycyclobutane

Module 1: The "Golden Route" & Mechanism

User Query: What is the most reliable method to synthesize trans-2-(dibenzylamino)cyclobutanol with high diastereoselectivity?

Dr. Aris:

For the highest stereocontrol, we recommend the Lewis Acid-Catalyzed Aminolysis of 1,2-Epoxycyclobutane . Unlike the reduction of

The reaction follows an

Recommended Protocol (Standard Operating Procedure)

| Parameter | Specification | Rationale |

| Substrate | 1,2-Epoxycyclobutane (5.0 mmol) | Strained electrophile. |

| Nucleophile | Dibenzylamine (1.1 - 1.2 equiv) | Slight excess to drive kinetics; |

| Catalyst | Lithium Perchlorate ( | Coordinates to epoxide oxygen, lowering LUMO energy without triggering full carbocation formation (which causes rearrangement). |

| Solvent | Acetonitrile ( | Acetonitrile stabilizes the Lithium-Epoxide complex. |

| Conditions | Reflux (80°C) for 12-16 hours | Thermal energy required to overcome steric repulsion of benzyl groups. |

Module 2: Troubleshooting & Diagnostics

Ticket #402: "Reaction is stuck at 20% conversion."

Diagnosis: The nucleophilicity of dibenzylamine is compromised by its steric bulk. If you are running this in non-polar solvents (like DCM) without a catalyst, the reaction will stall.

Corrective Actions:

-

Switch to "Solvent-in-Salt" conditions: Use 5M

in diethyl ether. The high concentration of lithium ions effectively "activates" the epoxide, making it susceptible to attack even by bulky amines. -

Microwave Irradiation: If thermal reflux is insufficient, microwave heating at 100°C for 30 minutes often pushes conversion to >90% by overcoming the activation energy barrier.

Ticket #403: "I see a major byproduct with a cyclopropane ring."

Diagnosis:

You are witnessing the Cyclopropylcarbinyl Rearrangement . This occurs when the reaction conditions are too acidic or the solvent is too polar/protic, allowing the intermediate to develop significant carbocation character (

Mechanism of Failure:

-

Epoxide opens to a discrete cyclobutyl cation.

-

The cation rearranges to the thermodynamically similar cyclopropylmethyl cation.

-

The amine attacks the primary carbon of the cyclopropane, locking the rearranged structure.

Visualizing the Pathway:

Caption: Figure 1. Bifurcation of reaction pathways. Strong acid catalysis promotes cationic rearrangement (Red), while controlled Lewis Acid catalysis favors the desired SN2 product (Green).

Ticket #404: "My product is a mixture of cis and trans isomers."

Diagnosis:

Loss of stereospecificity usually indicates an

Root Causes:

-

Temperature too high: Promotes bond scission over concerted displacement.

-

Substrate Substitution: If your cyclobutane has other alkyl groups (e.g., 1-methyl-1,2-epoxycyclobutane), the tertiary center stabilizes the cation, making

inevitable.[1]

Solution:

-

Lower the temperature and increase reaction time.

-

Switch from strong Lewis acids (

) to milder ones (

Module 3: Critical Side Reactions & Impurities

The following table summarizes the impurities often detected by LC-MS during this synthesis.

| Impurity Type | Structure/Description | Cause | Prevention |

| Rearrangement Product | (Cyclopropylmethyl)dibenzylamine | Formation of cyclobutyl cation intermediate. | Avoid protic acids (HCl, |

| Elimination Product | 1-(Dibenzylamino)cyclobut-1-ene (Enamine) | Dehydration of the resulting alcohol or elimination of the epoxide. | Avoid strong bases. Keep workup neutral. |

| Hydrolysis Product | Cyclobutane-1,2-diol | Water competing with the amine as a nucleophile. | Use strictly anhydrous solvents (dry |

| Retro-Aldol Fragment | Ring cleavage products (acyclic) | Oxidative cleavage or extreme thermal stress on the strained ring. | Maintain temperature <100°C; Inert atmosphere ( |

Module 4: Purification Strategy

Separating the bulky amine product from the unreacted dibenzylamine is challenging due to their similar lipophilicity.

Recommended Workflow:

Caption: Figure 2.[2] Purification flowchart emphasizing acid-base extraction to remove non-basic byproducts followed by chromatography.

Note on Chromatography: Silica gel is slightly acidic and can cause the degradation of amino-cyclobutanols (rearrangement/elimination) if the contact time is long.

-

Tip: Pre-treat the silica column with 1% Triethylamine (Et3N) in Hexane to neutralize acidic sites before loading your sample.

References

-

Crotti, P., et al. (1998). "Regiochemical control of the ring opening of 1,2-epoxides by means of metal salts." Tetrahedron, 54(38), 11415-11426. Link

-

Chini, M., et al. (1990). "Metal salts as new catalysts for the aminolysis of oxiranes." Tetrahedron Letters, 31(32), 4661-4664. Link

-

Boxer, M. B., & Yamamoto, H. (2005).[3] "Diastereoselective [2 + 2] cyclizations of silyl enol ethers with acrylates." Organic Letters, 7(15), 3127-3129. Link

-

Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (See section on "Cyclopropylcarbinyl Rearrangement"). Link

-

Carrée, F., et al. (2005). "Ring-Opening of Epoxides with Amines Catalyzed by Lithium Triflate." Organic Process Research & Development, 9(5). Link

Sources

Technical Support Center: Optimization of Reactions Catalyzed by 2-(Dibenzylamino)cyclobutanol and Related Amino Alcohol Derivatives

Welcome to the technical support center for N-substituted 2-aminocyclobutanol catalyzed reactions. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this emerging class of organocatalysts. While direct literature on 2-(dibenzylamino)cyclobutanol is sparse, the principles outlined here are synthesized from extensive studies on structurally related β-amino alcohol organocatalysts.[1][2] These catalysts operate through a conserved bifunctional mechanism, making the troubleshooting strategies and optimization protocols broadly applicable.[3][4]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Core Concept: Bifunctional Catalysis

N-substituted 2-aminocyclobutanol catalysts are classic examples of bifunctional organocatalysts. The tertiary amine and the hydroxyl group work in concert to activate both the nucleophile and the electrophile, creating a highly organized, chiral transition state.

-

Amine Functionality : The tertiary amine typically activates the nucleophile (e.g., a ketone or aldehyde) through the formation of a nucleophilic enamine intermediate.

-

Hydroxyl Functionality : The hydroxyl group acts as a Brønsted acid, activating the electrophile (e.g., a nitroolefin or another aldehyde) through hydrogen bonding. This dual activation lowers the energy of the transition state and controls the facial selectivity of the reaction.[5]

Understanding this dual-role mechanism is critical for diagnosing and resolving experimental issues.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems in a question-and-answer format, providing potential causes and actionable solutions based on established principles of organocatalysis.

Q1: My reaction shows low conversion or is extremely slow. What are the likely causes and how can I fix it?

Potential Causes:

-

Inefficient Enamine Formation: The formation of the enamine intermediate from your ketone/aldehyde substrate and the catalyst's amine is often the rate-limiting step. Steric hindrance on either the substrate or the catalyst can slow this process.

-

Catalyst Inhibition/Deactivation: Acidic impurities in your reagents or solvent can protonate the catalyst's amine, rendering it non-nucleophilic and halting the catalytic cycle.[6] Similarly, byproducts could block the catalyst's active sites.

-

Low Reaction Temperature: While lower temperatures often improve enantioselectivity, they can significantly decrease the reaction rate.

-

Inappropriate Solvent Choice: The solvent polarity can drastically affect the stability of the charged intermediates and transition states involved in the catalytic cycle.[7]

Solutions:

| Solution ID | Action | Rationale |

| TS1-A | Increase Catalyst Loading: | A higher catalyst concentration can increase the rate of enamine formation. Try increasing the loading from a typical 10 mol% to 20-30 mol%.[8] |

| TS1-B | Add a Co-catalyst/Additive: | A weak Brønsted acid (e.g., benzoic acid) can facilitate the dehydration step in enamine formation. However, use with caution as excess acid will protonate and deactivate the catalyst. |

| TS1-C | Increase Reaction Temperature: | Systematically increase the temperature (e.g., from -20 °C to 0 °C, then to room temperature). Monitor both conversion and enantioselectivity, as the latter may decrease at higher temperatures.[9] |

| TS1-D | Purify Reagents and Solvents: | Ensure substrates are purified (e.g., by distillation or chromatography) to remove acidic impurities. Use freshly distilled, anhydrous solvents.[6] |

| TS1-E | Screen Solvents: | Test a range of solvents with varying polarities. Non-polar aprotic solvents like toluene or dichloromethane often perform well. In some cases, polar aprotic solvents may be effective.[7][9] |

Q2: The reaction works, but the enantioselectivity (ee) is poor. How can I improve it?

Potential Causes:

-

High Reaction Temperature: The energy difference between the diastereomeric transition states that lead to the two enantiomers is often small. Higher temperatures can provide enough energy to overcome this barrier, leading to a racemic or near-racemic mixture.[9]

-

Uncatalyzed Background Reaction: If the reaction can proceed without the catalyst (even slowly), this non-selective pathway will erode the overall enantioselectivity. This is more common at higher temperatures or with highly reactive substrates.

-

Interference with Hydrogen Bonding: The hydroxyl group's ability to direct the electrophile via hydrogen bonding is key to stereocontrol. Solvents capable of hydrogen bonding (like methanol) can compete with the substrate for the catalyst's hydroxyl group, disrupting the organized transition state.

-

Catalyst Aggregation: At high concentrations, the catalyst molecules may aggregate, leading to poorly defined catalytic species and lower ee.

-

Incorrect Catalyst Enantiomer: Ensure you are using the correct enantiomer of the catalyst to produce the desired product enantiomer.

Solutions:

| Solution ID | Action | Rationale |

| TS2-A | Lower the Reaction Temperature: | This is the most effective method for improving ee. Systematically decrease the temperature (e.g., from RT to 0 °C, -20 °C, or even -78 °C).[9] |

| TS2-B | Switch to Non-Hydrogen-Bonding Solvents: | Avoid protic solvents. Use solvents like toluene, hexane, MTBE, or CH₂Cl₂ that do not interfere with the crucial catalyst-substrate hydrogen bond.[7] |

| TS2-C | Adjust Substrate Concentration/Addition Rate: | Lowering the concentration of the reactants can sometimes disfavor the uncatalyzed background reaction. For highly reactive substrates, consider slow addition via syringe pump. |

| TS2-D | Modify the Catalyst's N-Substituents: | The bulky dibenzyl groups on the nitrogen are crucial for creating a specific chiral pocket. If using a related catalyst, consider that smaller or less rigid N-substituents can lead to a less organized transition state and lower ee. |

General Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in these reactions.

Caption: General troubleshooting workflow for optimizing aminocyclobutanol-catalyzed reactions.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle the 2-(dibenzylamino)cyclobutanol catalyst? Organocatalysts are generally more stable and easier to handle than many metal catalysts or enzymes.[10] However, as an amino alcohol, it is hygroscopic and can slowly react with atmospheric CO₂. For long-term stability, store the catalyst under an inert atmosphere (Argon or Nitrogen) in a cool, dark place.

Q2: What is the typical substrate scope for this class of catalysts? The substrate scope is highly dependent on the specific reaction.

-

Nucleophiles (Enamine Precursors): Typically, aldehydes and ketones that can readily form an enamine are effective. Sterically hindered ketones may react slowly or not at all.

-

Electrophiles: For Michael additions, common electrophiles include nitroolefins and α,β-unsaturated aldehydes. For aldol reactions, aromatic aldehydes are common partners. Highly bulky electrophiles may suffer from poor reactivity due to steric clash in the transition state.

Q3: Can I recover and reuse the catalyst? Catalyst recovery is often feasible but can be challenging due to its solubility in common organic solvents. After the reaction, you can attempt to remove the product via column chromatography. However, some catalyst loss is inevitable. Unlike immobilized catalysts, full recovery from a homogeneous reaction is difficult.

Q4: Why is the cyclobutane ring important in the catalyst structure? The four-membered ring imparts significant conformational rigidity to the catalyst backbone. This rigidity is crucial for establishing a well-defined and predictable chiral environment. It restricts the possible conformations of the transition state assembly, which is a key factor in achieving high enantioselectivity.

Experimental Protocols

Protocol 1: General Procedure for a Catalytic Asymmetric Michael Addition

This protocol provides a starting point for the Michael addition of a ketone to a nitroolefin.

-

Preparation: To a flame-dried reaction vial under an Argon atmosphere, add the 2-(dibenzylamino)cyclobutanol catalyst (e.g., 0.02 mmol, 10 mol%).

-

Solvent and Substrate Addition: Add the chosen anhydrous solvent (e.g., Toluene, 1.0 mL). Stir for 5 minutes at the desired reaction temperature (e.g., -20 °C). Add the ketone (e.g., 0.4 mmol, 2.0 equivalents).

-

Reaction Initiation: Add the nitroolefin (0.2 mmol, 1.0 equivalent) to the solution.

-

Monitoring: Stir the reaction vigorously at the set temperature. Monitor the reaction progress by TLC or ¹H NMR analysis of aliquots.

-

Workup: Once the reaction is complete (or has stalled), quench by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification and Analysis: Purify the crude product by flash column chromatography. Determine the yield and analyze the enantiomeric excess (ee) by chiral HPLC or SFC.[9]

Protocol 2: Systematic Solvent Screening for Optimization

This workflow helps identify the optimal solvent for maximizing yield and enantioselectivity.

Caption: Workflow for parallel solvent screening to optimize reaction conditions.

References

- Magnus, A.; Bertil, A. New advances in asymmetric organocatalysis II. Beilstein Journal of Organic Chemistry.

- Gajda, M.; et al. Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Molecules.

- Yuan, C.; et al. Organocatalytic asymmetric synthesis of α-amino esters from sulfoxonium ylides.

- Biju, A. T.; et al. Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Chemical Reviews. 2011.

- Pelliccia, S.; et al. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Molecules. 2022.

- Wang, Z.; et al. Catalytic Enantioselective Chlorofunctionalizations of N-Substituted Amides Using In Situ Generated HOCl as Hydrogen Bond Source. Journal of the American Chemical Society.

- Itoh, T.; et al. Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. RSC Advances.

- Bae, H.; et al. New small γ-turn type N-primary amino terminal tripeptide organocatalyst for solvent-free asymmetric aldol reaction of various ketones with aldehydes. Scientific Reports. 2017.

- BenchChem. Mechanism of Action of Amino Alcohol Compounds in Synthesis. BenchChem.

- Wang, Y.; et al. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides.

- Pierau, S.; et al. Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects. Chemistry – A European Journal. 2021.

- Lindqvist, J.; et al. A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. The Journal of Organic Chemistry. 2021.

- Kudo, K.; et al. Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. RSC Advances. 2021.

- Liang, G.; et al. Alkylation-Terminated Catellani Reactions by Cyclobutanol C–C Cleavage. Organic Letters.

- Smith, S.; et al. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues.

- Nájera, C.; et al. Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β‐Amino Acids. European Journal of Organic Chemistry.

- Wang, H.; et al.

- Kudo, K.; et al. Simple primary b-amino alcohols as organocatalysts for the asymmetric Michael addition of b-keto esters to nitroalkenes. RSC Advances. 2021.

- Toste, F. D.; et al. Gold(I)-Catalyzed Enantioselective Ring Expansion of Allenylcyclopropanols.

- Patel, R. N. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.

- de Castro, P.; et al. Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents.

- Das, J. P.; et al. Catalytic Efficiency of Primary α-Amino Amides as Multifunctional Organocatalysts in Recent Asymmetric Organic Transformations.

- Fernandez-Alvarez, R.; et al. Mechanistic Studies on the Alkylation of Amines with Alcohols Catalyzed by a Bifunctional Iridium Complex. Journal of the American Chemical Society. 2015.

- Thomson, R. J.; et al. Catalytic approaches to assemble cyclobutane motifs in natural product synthesis. Organic Chemistry Frontiers. 2018.

- Gong, L.-Z.; et al.

- He, J.; et al. Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines. Journal of the American Chemical Society. 2019.

- Morken, J. P.; et al. Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Organic Letters. 2021.

- Kumar, A.; et al. Catalytic Chemoselective C-N and C-O Cross-Coupling of Amino Alcohols: Mechanistic Perspectives and Synthetic Advancements.

- Maruoka, K.; et al. Asymmetric Michael/Michael addition reactions.

- BenchChem. Technical Support Center: Troubleshooting Low Enantioselectivity in Reactions with 2-Phenylbutanal. BenchChem.

Sources

- 1. Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents [mdpi.com]

- 8. New small γ-turn type N-primary amino terminal tripeptide organocatalyst for solvent-free asymmetric aldol reaction of various ketones with aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Technical Support Center: Troubleshooting Low Enantioselectivity in Reactions Using 2-(Dibenzylamino)cyclobutanol

Welcome to the technical support center for researchers utilizing 2-(Dibenzylamino)cyclobutanol and its derivatives in asymmetric catalysis. This guide is designed to provide in-depth, actionable insights into overcoming the common challenge of low enantioselectivity. Drawing from mechanistic principles and established experimental practices, this resource will help you diagnose issues and systematically optimize your reactions for the highest stereochemical control.

Understanding the Catalytic Cycle: The Key to Troubleshooting

2-(Dibenzylamino)cyclobutanol is a bifunctional organocatalyst. Its efficacy hinges on the cooperative action of its secondary amine and hydroxyl group. In reactions with α,β-unsaturated aldehydes, the amine reversibly forms a chiral dienamine intermediate. This activation lowers the LUMO of the substrate, making it susceptible to nucleophilic attack. Simultaneously, the hydroxyl group can act as a hydrogen-bond donor, coordinating with the electrophile to orient it for a stereoselective attack on the dienamine. Low enantioselectivity often arises from disruptions in this carefully orchestrated dual activation.[1][2]

Below is a generalized catalytic cycle for a formal [2+2] cycloaddition, a common application for this class of catalyst. Understanding this pathway is crucial for diagnosing issues.

Figure 1: Generalized catalytic cycle for a 2-(dibenzylamino)cyclobutanol-catalyzed formal [2+2] cycloaddition.

Frequently Asked Questions & Troubleshooting Guide

This section is structured to address specific problems you might encounter. Each question is followed by potential causes and a systematic approach to resolving the issue.

Q1: My reaction has low enantiomeric excess (ee). Where do I start?

Low ee is the most common issue. It typically points to one of three areas: the catalyst's integrity, the reaction conditions, or a competing non-selective background reaction.[3][4]

Systematic Troubleshooting Workflow:

Figure 2: A systematic workflow for troubleshooting low enantioselectivity.

Q2: How does catalyst purity affect my reaction, and how can I check it?

Causality: The stereochemical integrity of the catalyst is paramount. Even small amounts of the opposite enantiomer can lead to the formation of the undesired product enantiomer, drastically reducing the overall ee. Acidic or basic impurities can interfere with the delicate hydrogen-bonding network or react with the dienamine intermediate, disrupting the catalytic cycle.[4]

Troubleshooting Protocol:

-

Purity Verification:

-

NMR Spectroscopy: Confirm the structural integrity and absence of solvent or synthetic impurities.

-

Chiral HPLC/SFC: This is the most definitive method to determine the enantiomeric purity of your catalyst. An ee of >99% is ideal.

-

-

Purification: If impurities are detected, purify the catalyst by column chromatography or recrystallization.

-

Proper Handling and Storage: Amino alcohols can be sensitive to air and moisture.[5] Store the catalyst under an inert atmosphere (Argon or Nitrogen) and in a desiccator to prevent degradation.

Q3: I've lowered the temperature, and the ee improved, but the reaction is now too slow. What should I do?